5-Iodo-1-pentanol acetate
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Overview
Description
5-Iodo-1-pentanol acetate is an organic compound with the molecular formula C7H13IO2. It is an ester derivative of 5-iodo-1-pentanol, where the hydroxyl group is replaced by an acetate group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodo-1-pentanol acetate can be synthesized through the esterification of 5-iodo-1-pentanol with acetic anhydride. The reaction typically requires a catalyst, such as sulfuric acid or acidic ferrous chloride, to proceed efficiently . Another method involves the reaction of 5-chloropentyl acetate with sodium iodide in dry acetone, followed by heating at reflux for 65 hours. The resulting mixture is then cooled, filtered, and the solvent removed under reduced pressure to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-pentanol acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-pentanol derivatives.
Common Reagents and Conditions
Sodium iodide in acetone: Used for substitution reactions to replace the iodine atom with other nucleophiles.
Oxidizing agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pentanol derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: 1-pentanol derivatives.
Scientific Research Applications
5-Iodo-1-pentanol acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Used in studies involving the modification of biomolecules and the investigation of biochemical pathways.
Industrial Applications: Employed as a reagent in various chemical processes and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-iodo-1-pentanol acetate involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the acetate group can undergo hydrolysis under acidic or basic conditions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, which determine its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-pentanol: The parent alcohol from which 5-iodo-1-pentanol acetate is derived.
5-Chloropentyl acetate: A similar ester compound with a chlorine atom instead of iodine.
1-Pentanol: The non-halogenated alcohol counterpart.
Uniqueness
This compound is unique due to the presence of both an iodine atom and an acetate group, which confer distinct reactivity and functional properties. The iodine atom enhances its reactivity in substitution reactions, while the acetate group provides additional versatility in organic synthesis. This combination of functional groups makes it a valuable compound in various chemical and biological research applications.
Properties
CAS No. |
65921-65-5 |
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Molecular Formula |
C7H15IO3 |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
acetic acid;5-iodopentan-1-ol |
InChI |
InChI=1S/C5H11IO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h7H,1-5H2;1H3,(H,3,4) |
InChI Key |
KAYLWGPSLZQHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCO)CCI |
Origin of Product |
United States |
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